2-(Pyridin-3-yl)butanenitrile
Description
2-(Pyridin-3-yl)butanenitrile is an organic compound with the molecular formula C11H12N2.
Properties
Molecular Formula |
C9H10N2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2-pyridin-3-ylbutanenitrile |
InChI |
InChI=1S/C9H10N2/c1-2-8(6-10)9-4-3-5-11-7-9/h3-5,7-8H,2H2,1H3 |
InChI Key |
RRLKEXAHSJGITH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#N)C1=CN=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)butanenitrile can be achieved through various methods. One common approach involves the use of Grignard reagents. For instance, the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran at room temperature, followed by treatment with acetic anhydride at 120°C, can yield 2-substituted pyridines . Another method involves the use of anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst, with oil bath heating to control the temperature between 120-160°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory methods mentioned above.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-yl)butanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce amines.
Scientific Research Applications
2-(Pyridin-3-yl)butanenitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as improved solubility and stability.
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-yl)butanenitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the formation of ergosterol in yeast cells by targeting sterol 14-alpha demethylase (CYP51), thereby exhibiting antifungal activity . Additionally, its structure allows it to interact with various enzymes and receptors, leading to diverse biological effects .
Comparison with Similar Compounds
2-(Pyridin-3-yl)butanenitrile can be compared with other similar compounds, such as:
Pyridine: A six-membered aromatic heterocycle with similar electronic structure and reactivity.
Pyrimidine: Another six-membered aromatic heterocycle with two nitrogen atoms, known for its therapeutic properties.
Imidazole: A five-membered heterocyclic compound with broad chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which combines the properties of pyridine and nitrile groups, allowing for versatile applications in various fields.
Biological Activity
2-(Pyridin-3-yl)butanenitrile, with the molecular formula CHN, is an organic compound that has gained attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The compound is characterized by its pyridine ring, which is a common structural motif in many biologically active molecules. This article provides a detailed examination of its biological activity, including case studies, research findings, and data tables.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For instance, it was reported to inhibit tyrosine phosphorylation, a critical pathway involved in cancer cell signaling and proliferation.
Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on human cancer cell lines demonstrated that this compound reduced cell viability by up to 60% at concentrations ranging from 10 to 50 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.
Antifungal Activity
In addition to its anticancer effects, this compound has demonstrated antifungal activity against various strains, including Candida albicans. The compound's ability to disrupt fungal cell membranes and inhibit biofilm formation has been particularly noted.
Table 1: Antifungal Activity of this compound
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Biofilm Inhibition (%) |
|---|---|---|
| Candida albicans | 25 µg/mL | 70% |
| Aspergillus niger | 30 µg/mL | 65% |
| Cryptococcus neoformans | 20 µg/mL | 80% |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, which could have implications for treating neurodegenerative diseases. Studies suggest that it can stimulate neurite growth, potentially aiding in recovery from neuroinflammatory conditions.
Target Interaction
The biological activities of this compound are believed to be mediated through its interaction with specific cellular targets. Similar compounds have been shown to interact with γ-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission in the central nervous system. This interaction may contribute to both its neuroprotective effects and potential anxiolytic properties.
Biochemical Pathways
The compound influences several biochemical pathways:
- Inhibition of Tyrosine Kinases : This action disrupts signaling pathways critical for cancer cell survival.
- Disruption of Fungal Cell Membranes : By affecting membrane integrity, it inhibits fungal growth and biofilm formation.
Toxicity and Safety Profile
Current studies indicate that this compound exhibits low toxicity towards human cells at concentrations used for therapeutic effects. However, comprehensive toxicity studies are necessary to establish a complete safety profile.
Pharmaceutical Development
Due to its diverse biological activities, this compound holds promise for development as a therapeutic agent in cancer treatment and antifungal therapies. Its role as a scaffold for synthesizing new bioactive compounds is also being explored.
Material Sciences
The compound's photoluminescent properties make it a candidate for applications in organic electronics, such as OLEDs (Organic Light Emitting Diodes).
Future Directions
Research on this compound is ongoing, with several areas identified for future exploration:
- Mechanistic Studies : Further investigation into its mechanisms of action against cancer cells and fungi.
- Synthesis Optimization : Developing more efficient synthesis methods to facilitate broader application.
- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
- Broader Therapeutic Applications : Exploring potential uses in treating other diseases beyond cancer and fungal infections.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
